BMS-986115
Description
Overview of BMS-986115 as a Chemical Entity in Drug Discovery
This compound, also known by the proposed international nonproprietary name varegacestat, is a small molecule compound that has garnered attention in chemical biology and drug discovery due to its inhibitory activity against gamma-secretase and the Notch signaling pathway nih.govozmosi.com. Its chemical formula is C₂₆H₂₅F₇N₄O₃, with a molecular weight of approximately 574.50 g/mol nih.govmedkoo.comebi.ac.uk. The compound is characterized by a complex structure incorporating a benzodiazepinone core substituted with a fluorophenyl group and two trifluoropropyl chains attached via succinamide (B89737) linkages nih.govuni.lu.
This compound was developed as an orally bioavailable agent with potential antineoplastic activity ozmosi.commedkoo.com. Its mechanism of action involves binding to gamma-secretase, a multi-subunit protease complex, and blocking the proteolytic cleavage of the Notch intracellular domain (NICD) ozmosi.commedkoo.com. This inhibition prevents the translocation of NICD to the nucleus and the subsequent activation of Notch-regulated genes, ultimately leading to the induction of apoptosis and inhibition of growth in tumor cells that overexpress Notch ozmosi.commedkoo.com.
The compound's development is part of broader efforts in targeted therapeutics, focusing on pathways that are dysregulated in various diseases, particularly cancer newdrugapprovals.orgaacrjournals.org. Its design as a small molecule allows for oral administration, a desirable characteristic in drug development ozmosi.commedkoo.comnewdrugapprovals.org.
Here is a summary of key chemical properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₅F₇N₄O₃ | nih.govebi.ac.uk |
| Molecular Weight | ~574.50 g/mol | medkoo.comebi.ac.uk |
| CAS Number | 1584647-27-7 | nih.govnewdrugapprovals.org |
| PubChem CID | 73388393 | nih.govncats.io |
| IUPAC Name | (2R,3S)-N¹-[(3S)-5-(3-Fluorophenyl)-2,3-dihydro-9-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide | nih.govmedkoo.com |
| InChIKey | SRJNRAQUSAVENA-GSHUGGBRSA-N | medkoo.comuni.lu |
| Predicted XlogP | 4.8 | uni.luinvivochem.cn |
| Polar Surface Area (tPSA) | 114 | invivochem.cn |
Historical Context: Development within the Gamma-Secretase Inhibitor Class
This compound belongs to the class of gamma-secretase inhibitors (GSIs) ozmosi.comnewdrugapprovals.org. Gamma-secretase is a transmembrane protease complex involved in the cleavage of various proteins, including the amyloid precursor protein (APP) and Notch receptors newdrugapprovals.orgunife.itdrugbank.com. Initial interest in GSIs was significantly driven by their potential to reduce the production of amyloid-beta peptides, which are implicated in Alzheimer's disease drugbank.combiosynth.com.
However, the development of GSIs for Alzheimer's disease faced challenges, partly due to on-target toxicities related to the inhibition of Notch signaling, which is crucial for the maintenance and differentiation of various tissues, particularly in the gastrointestinal tract aacrjournals.orgmdpi.com. This led to a shift in focus for some GSIs towards oncology, where aberrant Notch signaling is known to contribute to tumor growth and survival medkoo.comnewdrugapprovals.orgaacrjournals.org.
Several GSIs, including this compound, have been investigated in preclinical and clinical settings for various tumor types mdpi.comresearchgate.net. While promising preclinical data were observed, translating this efficacy to significant clinical benefit has been challenging for many GSIs, often due to dose-limiting toxicities aacrjournals.org.
Positioning within Notch Signaling Pathway Modulators
This compound is specifically positioned as a modulator of the Notch signaling pathway through its inhibition of gamma-secretase ozmosi.commedkoo.comnewdrugapprovals.org. The Notch pathway is a highly conserved cell signaling system that plays critical roles in cell fate determination, differentiation, proliferation, apoptosis, and angiogenesis newdrugapprovals.orgunife.it. It is initiated by the binding of transmembrane ligands (Delta-like or Jagged) to Notch transmembrane receptors (Notch1-4) on adjacent cells newdrugapprovals.orgunife.it.
Ligand binding triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage step, mediated by the gamma-secretase complex, releases the Notch intracellular domain (NICD) newdrugapprovals.orgunife.it. The NICD then translocates to the nucleus, where it forms a transcriptional complex with other proteins, leading to the activation of Notch target genes newdrugapprovals.orgunife.it.
As a gamma-secretase inhibitor, this compound directly blocks this final crucial cleavage step, thereby preventing the release and nuclear translocation of NICD and effectively inhibiting the downstream transcriptional activity of the Notch pathway ozmosi.commedkoo.com. This mechanism distinguishes it from other potential Notch modulators, such as antibodies targeting Notch ligands or receptors, or inhibitors that interfere with the nuclear transcriptional complex aacrjournals.orgabmole.com.
The rationale for using this compound in cancer therapy stems from the observed aberrant activation of the Notch pathway in various solid and hematological tumors, which contributes to tumor cell proliferation, survival, and the maintenance of cancer stem cells medkoo.comnewdrugapprovals.orgresearchgate.net. By inhibiting gamma-secretase, this compound aims to suppress this oncogenic signaling ozmosi.commedkoo.com. Preclinical studies have demonstrated that this compound can inhibit the activation of all four mammalian Notch receptors with low nanomolar IC₅₀ values nih.gov.
Here is a table summarizing the inhibitory activity of this compound against Notch receptors:
| Target | IC₅₀ (nM) | Source |
| Notch 1 | 7.8 | abmole.commedchemexpress.com |
| Notch 3 | 8.5 | abmole.commedchemexpress.com |
| Notch 2 | Low nanomolar | nih.gov |
| Notch 4 | Low nanomolar | nih.gov |
Note: While specific IC₅₀ values for Notch 2 and Notch 4 were not explicitly found in the provided snippets, sources indicate inhibition of all four receptors with low nanomolar potency nih.gov.
The positioning of this compound as a gamma-secretase and pan-Notch inhibitor reflects a targeted approach to disrupting a key signaling pathway implicated in cancer biology ozmosi.commedkoo.com. Its development and investigation contribute to the understanding of the therapeutic potential and challenges associated with targeting the Notch pathway via gamma-secretase inhibition.
Properties
Molecular Formula |
C26H23F3N4O5 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
BMS-986115; BMS 986115; BMS986115. |
Origin of Product |
United States |
Molecular Mechanism of Action of Bms 986115
Gamma-Secretase Inhibition and Proteolytic Cleavage Blockade
Gamma-secretase is a critical intramembrane protease responsible for the final cleavage of several transmembrane proteins, notably the Notch receptors. nih.govnewdrugapprovals.org This multi-subunit enzyme complex typically comprises Presenilin (PSEN1 or PSEN2), Nicastrin (NCSTN), Aph-1 Homolog (APH1), and Presenilin Enhancer 2 (PEN2). newdrugapprovals.orgresearchgate.net
Interaction with the Gamma-Secretase Multienzyme Complex
BMS-986115 functions by binding directly to the gamma-secretase complex. nih.govnewdrugapprovals.orgprobechem.com This interaction interferes with the enzymatic activity of the complex, thereby blocking its ability to perform proteolytic cleavage of its substrates, including the Notch receptors. nih.govnewdrugapprovals.orgprobechem.com
Prevention of Notch Intracellular Domain (NICD) Release
Activation of the Notch receptor is a multi-step process initiated by ligand binding (e.g., Delta-like or Jagged ligands) to the receptor's extracellular domain on a neighboring cell. newdrugapprovals.orgnih.govmdpi.comsemanticscholar.orgnih.gov This binding triggers two sequential proteolytic cleavage events. The first cleavage (S2) is mediated by ADAM family metalloproteases, releasing the extracellular domain. newdrugapprovals.orgnih.govmdpi.comsemanticscholar.orgnih.gov The remaining transmembrane portion of the receptor is then a substrate for gamma-secretase, which performs the second cleavage (S3) within the transmembrane domain. newdrugapprovals.orgnih.govmdpi.comsemanticscholar.orgnih.gov This S3 cleavage is essential as it liberates the Notch intracellular domain (NICD) from the cell membrane into the cytoplasm. nih.govnewdrugapprovals.orgnih.govmdpi.comsemanticscholar.orgnih.gov By inhibiting gamma-secretase, this compound effectively blocks this final proteolytic cleavage step, preventing the release of NICD. nih.govnewdrugapprovals.orgprobechem.com
Pan-Notch Receptor Inhibition
This compound is characterized as a pan-Notch inhibitor, indicating its ability to inhibit the activity of multiple Notch receptor isoforms. nih.govncats.ionewdrugapprovals.orgprobechem.comd-nb.info
Inhibition Profile Across Notch1, Notch2, Notch3, and Notch4 Receptors
Research indicates that this compound inhibits all four mammalian Notch receptors: Notch1, Notch2, Notch3, and Notch4. nih.govd-nb.info Studies using a luciferase reporter assay to measure the inhibition of constitutive Notch signaling have provided insights into its potency across these isoforms. proxyvote.com
Table 1: Inhibition Potency (IC50) of this compound Across Notch Receptors
| Notch Receptor | IC50 (nM) | Assay Type | Source |
| Notch1 | 6.1 | Luciferase reporter-based assay (constitutive signaling) | proxyvote.com |
| Notch2 | 0.7 | Luciferase reporter-based assay (constitutive signaling) | proxyvote.com |
| Notch3 | 8.1 | Luciferase reporter-based assay (constitutive signaling) | proxyvote.com |
| Notch4 | 4.4 | Luciferase reporter-based assay (constitutive signaling) | proxyvote.com |
These data suggest that this compound exhibits low nanomolar inhibitory concentrations across all four Notch receptors in this specific assay system. proxyvote.com
Disruption of Nuclear Translocation and Transcriptional Activation Complex Formation
Under normal conditions, once released into the cytoplasm, the NICD rapidly translocates to the nucleus. nih.govnewdrugapprovals.orgnih.govmdpi.comsemanticscholar.orgnih.gov In the nucleus, NICD does not directly bind DNA but forms a crucial transcriptional activation complex. nih.govnewdrugapprovals.orgnih.govmdpi.comsemanticscholar.orgnih.gov This complex involves interaction with the DNA-binding protein CSL (CBF-1/RBP-Jκ/LAG1) and recruitment of coactivators, particularly members of the Mastermind-like (MAML) protein family. nih.govnewdrugapprovals.orgnih.govmdpi.comsemanticscholar.orgnih.govpnas.org The formation of this ternary complex (NICD-CSL-MAML) is essential for the activation of downstream Notch target genes. nih.govsemanticscholar.orgnih.gov By preventing the initial release of NICD from the membrane, this compound effectively halts its translocation to the nucleus. nih.govnewdrugapprovals.org Consequently, the formation of the NICD-CSL-MAML transcriptional activation complex is disrupted, thereby blocking downstream signaling. nih.govnewdrugapprovals.org
Downstream Molecular Consequences of Notch Pathway Modulation
The inhibition of gamma-secretase-mediated NICD release by this compound leads to a cascade of downstream molecular consequences primarily related to the suppression of Notch-regulated gene expression. Since NICD is unable to reach the nucleus and form the active transcriptional complex, the expression of genes that are positively regulated by Notch signaling is downregulated. nih.govnewdrugapprovals.org
Key downstream target genes of the canonical Notch pathway include transcriptional repressors from the HES (Hairy and Enhancer of Split) and HEY (HES-related YRPW motif) families, such as HES-1. newdrugapprovals.orgnih.govd-nb.infomdpi.comnih.gov Inhibition of the Notch pathway by this compound results in decreased expression of these target genes. nih.govd-nb.inforesearchgate.netmdpi.com For instance, a notable decrease in HES1 expression has been observed following treatment with gamma-secretase inhibitors in relevant cell types. d-nb.infomdpi.com
Modulating the Notch pathway with inhibitors like this compound can impact various cellular processes that are influenced by Notch signaling, including cell fate specification, differentiation, proliferation, apoptosis, and angiogenesis. newdrugapprovals.orgd-nb.info In contexts where the Notch pathway is aberrantly activated, contributing to uncontrolled cell proliferation and survival, its inhibition by this compound can lead to the induction of apoptosis (programmed cell death) and the inhibition of cell growth. nih.govnewdrugapprovals.orgprobechem.com Preclinical and clinical observations have shown that targeting the Notch pathway with gamma-secretase inhibitors can impair cancer cell growth and tumor progression in various models. nih.govnih.govresearchgate.net Furthermore, Notch inhibition may influence cancer stem-like cell differentiation, impede epithelial-to-mesenchymal transition, and potentially enhance the sensitivity of cancer cells to other therapeutic agents. nih.gov
Impact on Notch-Regulated Gene Expression
By inhibiting the cleavage and nuclear translocation of NICD, this compound prevents the formation of the transcription factor complex that drives the expression of Notch-regulated genes. newdrugapprovals.orgcancer.govmedkoo.com This leads to the suppression of downstream genes that are positively regulated by Notch signaling. Target inhibition of Notch pathway related genes was observed in clinical studies. researchgate.netnih.gov
Induction of Apoptosis and Inhibition of Cell Proliferation
Overexpression and aberrant activation of the Notch signaling pathway play a significant role in tumor cell proliferation and survival. newdrugapprovals.orgcancer.govmedkoo.com By blocking Notch signaling, this compound results in the induction of apoptosis (programmed cell death) and the inhibition of growth in tumor cells that overexpress Notch. newdrugapprovals.orgcancer.govmedkoo.com
Preclinical experiments showed that this compound effectively inhibited the proliferation of T-cell acute lymphoblastic leukemia (T-ALL) cells and breast adenocarcinoma MDA-MB-468 cells with IC50 values of 3 nM and 2 nM, respectively. bioworld.com It also demonstrated robust anti-tumor activity in vivo in preclinical models of T-ALL leukemia and human breast medulla carcinoma MDA-MB-157 cancer. bioworld.com
Investigation of Other Molecular Pathways (e.g., ALK2, Amyloid-β)
While primarily recognized as a gamma-secretase and pan-Notch inhibitor, this compound has also been investigated for its potential impact on other molecular pathways.
This compound is being investigated for its potential in treating diseases related to the activin receptor-like kinase 2 (ALK2) pathway. ontosight.ai ALK2 is involved in the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and development. ontosight.ai By inhibiting ALK2, this compound aims to modulate this pathway, potentially offering therapeutic benefits in conditions characterized by dysregulation of TGF-β signaling, such as fibrodysplasia ossificans progressiva (FOP), certain cancers, and fibrotic diseases. ontosight.ai
Furthermore, as a gamma-secretase inhibitor, this compound also has the potential to inhibit the processing of amyloid precursor protein (APP), which is linked to the formation of amyloid-beta (Aβ) peptides. newdrugapprovals.orgnih.govbiosynth.compharmacompass.com Accumulation of toxic Aβ peptides, particularly Aβ42, is implicated in Alzheimer's disease. nih.govpharmacompass.com Some gamma-secretase inhibitors have been explored for their potential in reducing Aβ formation. nih.govpharmacompass.com Early reference material on related compounds disclosed their ability to inhibit gamma secretase activity and the processing of amyloid precursor protein. newdrugapprovals.org
Preclinical Pharmacological Activity and Efficacy of Bms 986115
In Vitro Studies on Cell Lines
Preclinical investigations utilizing various cancer cell lines have explored the effects of BMS-986115 on cellular processes critical for tumor growth and maintenance.
Cell Proliferation Inhibition in Cancer Models
This compound has demonstrated the ability to inhibit cell proliferation in several cancer cell lines. In T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound inhibited proliferation with an IC50 value of 3 nM. bioworld.com It also showed potent inhibition of proliferation in breast adenocarcinoma MDA-MB-468 cells, with an IC50 of 2 nM. bioworld.com The compound's potency in inhibiting the four Notch types was reported with IC50 values of 8, 3, 8, and 4 nM for Notch-1, -2, -3, and -4, respectively. bioworld.com
The following table summarizes some of the in vitro cell proliferation inhibition data for this compound:
| Cell Line Type | Specific Cell Line | IC50 (nM) | Reference |
| T-cell Acute Lymphoblastic Leukemia | Not specified | 3 | bioworld.com |
| Breast Adenocarcinoma | MDA-MB-468 | 2 | bioworld.com |
Note: This table is based on the data presented in the text and is intended for illustrative purposes.
Effects on Cell Fate, Differentiation, and Self-Renewal
The Notch signaling pathway is a highly conserved cascade that regulates critical cellular functions, including differentiation, cell fate determination, proliferation, self-renewal, and survival. nih.govresearchgate.netd-nb.info Inhibiting Notch is considered a promising anti-cancer strategy due to its critical role in maintaining cancer stem cells (CSCs) and tumor angiogenesis. nih.govresearchgate.net While specific detailed research findings on how this compound directly impacts cell fate, differentiation, and self-renewal at a mechanistic level in various cell lines are not explicitly detailed in the provided snippets, its function as a pan-Notch inhibitor implies disruption of these Notch-regulated processes. Aberrant Notch signaling is linked to the pathogenesis of various solid and hematological tumors and plays a role in cancer stem cell maintenance and tumor angiogenesis. newdrugapprovals.orgaacrjournals.orgresearchgate.netnih.gov
Synergistic Activity with Other Anti-Cancer Agents
Preclinical studies have explored the potential for synergistic activity between this compound and other anti-cancer compounds. This compound exhibited synergistic activity with paclitaxel (B517696) and other anti-cancer compounds against anaplastic carcinoma Calu-6 cells and other tumor types. bioworld.com This suggests that combining this compound with existing chemotherapies could potentially enhance therapeutic efficacy.
In Vivo Efficacy in Preclinical Disease Models
This compound has shown robust anti-tumor activity in various preclinical in vivo models. bioworld.com
Anti-Tumorigenic Effects in Xenograft Models
Nonclinical experiments have demonstrated that this compound is effective as a single agent in treating human tumor xenograft models. nih.gov It has shown anti-tumor activity against a range of solid tumor xenografts, including breast, non-small cell lung cancer (NSCLC), and pancreatic carcinoma models. Specifically, it demonstrated activity against 5 out of 7 solid tumor xenografts evaluated. nih.gov
Structure Activity Relationships Sar and Medicinal Chemistry of Bms 986115
Discovery and Optimization from Parent Compounds (e.g., BMS-906024)
The discovery and development of BMS-986115 stemmed from earlier medicinal chemistry efforts aimed at identifying potent inhibitors of the Notch signaling pathway. Bristol-Myers Squibb's research program focused on targeting gamma-secretase, an enzyme essential for activating Notch receptors. newdrugapprovals.org An early compound identified in this effort was BMS-906024, which demonstrated potent pan-Notch inhibitory activity in in vitro assays and robust efficacy in preclinical in vivo models of Notch-driven cancers. newdrugapprovals.orgresearchgate.netbioworld.com
BMS-906024 inhibited Notch-1, -2, -3, and -4 receptors with IC₅₀ values in the low nanomolar range. newdrugapprovals.orgbioworld.com While effective, BMS-906024 was primarily developed as an intravenous compound. bioworld.com The subsequent medicinal chemistry effort focused on identifying an orally bioavailable compound that could maintain the high potency observed with BMS-906024 while possessing improved pharmacokinetic properties suitable for oral administration. newdrugapprovals.orgbioworld.com This optimization process involved testing several derivatives of the early molecule, leading to the identification of this compound. newdrugapprovals.orgbioworld.com this compound successfully retained potent inhibition across the four Notch types, with IC₅₀ values comparable to those of BMS-906024. newdrugapprovals.orgbioworld.com A key advantage of this compound over some other similarly potent compounds was its lack of significant metabolic preference for cytochrome P450 3A5 (CYP3A5), suggesting potentially more consistent pharmacokinetics in humans regardless of their metabolizing genotype. bioworld.com
Chemical Modifications and Their Impact on Potency and Selectivity
Structure-activity relationship (SAR) studies were crucial in the optimization process that led to this compound. These studies explored modifications to different regions of the lead compounds to understand their impact on gamma-secretase inhibition, pan-Notch activity, and pharmacokinetic properties.
Design Principles for Pan-Notch Inhibition
The design principle for this compound and related compounds centered on inhibiting the gamma-secretase complex. nih.govinvivochem.cnprobechem.commedkoo.com By targeting this protease, the compounds could block the final cleavage step required for the activation of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4), thus achieving pan-Notch inhibition. nih.govinvivochem.cnprobechem.commedkoo.compnas.org This approach aimed to broadly suppress Notch signaling, which is often aberrantly activated across various cancer types. nih.govinvivochem.cnprobechem.commedkoo.com
Role of Specific Structural Moieties in Biological Activity
SAR analysis of (2-oxo-1,4-benzodiazepin-3-yl)-succinamide series, to which this compound belongs, revealed the importance of specific structural elements for potent gamma-secretase and pan-Notch inhibition. researchgate.net The core benzodiazepine-2-one moiety was found to be a suitable replacement for other ring systems, offering improved pharmacokinetic properties while maintaining potency. researchgate.net The stereochemistry at specific centers, particularly on the benzodiazepine (B76468) C-3 position and the succinyl β-substituent, was shown to be critical for activity. researchgate.netnih.gov Furthermore, the presence of lipophilic groups on the succinamide (B89737) moiety was preferred for potent pan-Notch inhibition, and a specific (S,R,S) configuration was identified as optimal for this class of inhibitors. researchgate.net The detailed chemical name of this compound, (2R,3S)-N-((3S)-5-(3-fluorophenyl)-9-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)succinamide, highlights the specific substituents and stereochemistry present in the optimized compound. nih.govmedkoo.com The bis(3,3,3-trifluoropropyl) substituents on the succinamide portion are examples of the lipophilic groups incorporated.
The potency of BMS-906024 and this compound against different Notch receptors and in a T-ALL cell proliferation assay is summarized in the table below:
| Compound | Notch1 IC₅₀ (nM) | Notch2 IC₅₀ (nM) | Notch3 IC₅₀ (nM) | Notch4 IC₅₀ (nM) | T-ALL Cell Proliferation IC₅₀ (nM) | Source |
| BMS-906024 | 2 | 1 | 3 | 3 | 4 | newdrugapprovals.orgbioworld.com |
| This compound | 8 | 3 | 8 | 4 | 3 (T-ALL), 2 (MDA-MB-468) | newdrugapprovals.orgbioworld.com |
Note: IC₅₀ values represent the half-maximal inhibitory concentration.
Synthetic Approaches and Chemical Synthesis Strategies
While detailed, specific synthetic routes for this compound are primarily described in patent literature ncats.ionewdrugapprovals.orgbioworld.com, the general synthetic strategy for this class of (2-oxo-1,4-benzodiazepin-3-yl)-succinamide inhibitors involves coupling an enantiomerically enriched 3-amino benzodiazepine fragment with a suitably modified succinyl moiety. researchgate.netnih.gov This convergent approach allows for the modular synthesis and exploration of different substituents and stereochemical configurations on both the benzodiazepine and succinamide portions, which was essential for the SAR studies and optimization process. researchgate.netnih.gov The preparation of enantiomerically enriched benzodiazepine intermediates is a key step in this synthesis. nih.gov
Physicochemical Properties Relevant to In Vitro and In Vivo Studies
This compound is a small molecule with a molecular formula of C₂₆H₂₅F₇N₄O₃ and a molecular weight of approximately 574.5 g/mol . nih.govinvivochem.cnprobechem.comdrugbank.com Its computed properties include a LogP of around 4.8 and a topological polar surface area (tPSA) of approximately 114 Ų. nih.govinvivochem.cn These values suggest a relatively lipophilic compound.
Regarding solubility, this compound is described as having low water solubility, reported as 0.0111 mg/mL by ALOGPS. drugbank.com For research purposes, it is reported to be soluble in DMSO at concentrations of up to 10 mM. probechem.com These solubility characteristics are important considerations for formulating the compound for in vitro and in vivo studies, particularly for achieving adequate drug exposure upon administration. The solid form is described as a white to off-white solid powder. invivochem.cn
Translational Research Perspectives and Biomarker Development
Rationale for BMS-986115 as a Translational Research Tool
The rationale for utilizing this compound in translational research stems from its function as a potent and selective inhibitor of gamma-secretase mediated Notch signaling, effectively inhibiting all four mammalian Notch receptors (Notch1 to 4) with low nanomolar median inhibitory concentrations (IC50s) nih.gov. This broad inhibition profile makes it a valuable tool for studying the comprehensive impact of Notch pathway blockade in various preclinical cancer models where Notch signaling is implicated researchgate.netmdpi.com. Preclinical studies have demonstrated its effectiveness as a single agent in human T-ALL xenograft models and its anti-tumor activity in several solid tumor xenografts, including breast, NSCLC, and pancreatic carcinoma nih.gov. The compound's oral bioavailability also makes it relevant for translational studies aiming to mimic potential clinical administration routes ncats.ioinvivochem.cnmedkoo.combioworld.com.
Preclinical Biomarker Identification and Validation
Identifying and validating biomarkers in preclinical settings is crucial for predicting response to Notch inhibition and monitoring pharmacodynamic effects.
Pharmacodynamic Biomarkers of Notch Pathway Engagement
Pharmacodynamic (PD) biomarkers are essential for confirming that this compound is effectively engaging and inhibiting the Notch pathway in preclinical models. Inhibition of gamma-secretase by this compound blocks the cleavage of Notch receptors, preventing the release of NICD and the subsequent expression of Notch-regulated genes nih.govinvivochem.cnmedkoo.com. Therefore, the expression levels of downstream targets of the Notch pathway serve as key PD biomarkers.
One commonly investigated PD biomarker for Notch activity is HES1 biospace.com. Measuring the reduction in HES1 expression levels after treatment with this compound in preclinical models can indicate successful inhibition of Notch signaling biospace.com. Studies have measured the expression of Notch pathway-related genes in peripheral blood as surrogate PD biomarkers for this compound, observing target inhibition of these genes nih.govnih.gov.
Table 1: Examples of Pharmacodynamic Biomarkers for Notch Pathway Engagement
| Biomarker | Type | Relevance to Notch Inhibition |
| HES1 | Gene/Protein Expression | Downstream target of Notch signaling; decreased expression indicates inhibition. biospace.com |
| Notch-regulated genes | Gene Expression | Collective group of genes controlled by Notch signaling; altered expression indicates pathway modulation. nih.govnih.gov |
| NICD | Protein Level/Location | Intracellular domain of Notch receptor; decreased nuclear translocation indicates inhibition. nih.govinvivochem.cnmedkoo.com |
Despite the importance of PD biomarkers, they are noted as being underdeveloped, particularly for solid tumors unife.it. Reliable antibodies specifically detecting cleaved Notch receptor peptides in clinical samples are currently limited nih.gov.
Predictive Biomarkers for Response to Notch Inhibition in Preclinical Settings
Predictive biomarkers aim to identify which preclinical models are more likely to respond to this compound treatment. Given the complex and context-dependent nature of Notch signaling in cancer, identifying such biomarkers is challenging mdpi.com.
Preclinical studies have investigated the correlation between baseline Notch pathway activation status and response to GSIs. For instance, detection of nuclear accumulation of cleaved Notch1 intracellular domain has been suggested as a good predictor of canonical Notch1 activity and potential response nih.gov. However, different tumors and subtypes can express different Notch receptors and ligands, and post-translational modifications can alter receptor affinity and half-life, complicating biomarker identification unife.it.
In preclinical models of endocrine-resistant breast cancer, Notch1 and Notch4 were found to be oncogenic but modulated distinct sets of target genes, further complicating biomarker identification nih.gov. Studies utilizing preclinical models like patient-derived xenografts (PDX) and organoids are valuable for screening drug responses across diverse tumors and identifying genetic and expression profiles that correlate with sensitivity, ultimately aiding in the identification of predictive biomarkers crownbio.com.
Currently, there are no universally established biomarkers to predict response to anti-Notch therapies mdpi.com. Many early-stage clinical trials with Notch inhibitors, including GSIs like this compound, have enrolled non-stratified patient populations where Notch mutation or activation status was not a primary selection criterion mdpi.com. This highlights the ongoing need for robust predictive biomarker discovery and validation in preclinical studies to better stratify potential responders.
Investigation of Mechanisms of Resistance in Preclinical Models
Understanding the mechanisms by which cancer cells develop resistance to Notch inhibition is critical for improving therapeutic strategies. Preclinical models are instrumental in elucidating both primary (present at the start of treatment) and acquired (emerging during treatment) resistance mechanisms nih.gov.
Mechanisms of resistance to targeted therapies, including Notch inhibitors, can involve alterations in the drug target, such as mutations, alternative splicing, or gene amplification nih.gov. Additionally, activation of alternative oncogenic pathways can bypass the inhibited pathway and confer resistance unife.itnih.gov.
Given the extensive crosstalk between the Notch pathway and other signaling pathways involved in development and tissue homeostasis, such as Hedgehog (HH) and Wnt, compensatory pathway activation is a significant mechanism of resistance unife.itmdpi.com. Preclinical models have demonstrated that parallel, interacting, and compensatory pathways can be upregulated in cancer, contributing to resistance unife.it. For example, acquired resistance in preclinical models has been associated with mechanisms such as amplification of GLI2 or cyclin D1, noncanonical GLI activation, and noncanonical GLI-independent signaling downstream of SMO unife.it.
Preclinical studies also explore the role of the tumor microenvironment in mediating resistance mdpi.com. Interactions between cancer cells and stromal cells, including endothelial cells, immune cells, and fibroblasts, regulated by Notch signaling, can influence resistance to therapy aacrjournals.orgmdpi.com. Cancer stem cells (CSCs), which are often characterized by persistent activation of developmental pathways like Notch, are generally more resistant to conventional therapies and can contribute to resistance to targeted agents unife.it.
Investigating resistance mechanisms in preclinical models treated with this compound can involve genomic, transcriptomic, and proteomic analyses of resistant cell lines or xenografts to identify genetic alterations or pathway activations associated with acquired resistance.
Exploration of Rational Combination Strategies in Preclinical Studies
Preclinical studies are essential for exploring rational combinations of this compound with other therapeutic agents to enhance efficacy and overcome resistance. The rationale for combination strategies often arises from understanding the interplay between Notch signaling and other pathways, as well as mechanisms of resistance.
Combining Notch inhibitors with agents targeting other oncogenic pathways or components of the tumor microenvironment can lead to synergistic anti-tumor effects. For example, preclinical studies have shown that combination therapy with anti-DLL4 (a Notch ligand) and anti-VEGF antibodies provides synergistic tumor growth inhibition, suggesting a potential strategy to overcome resistance mechanisms involving angiogenesis aacrjournals.org.
Preclinical models can be used to test combinations of this compound with standard chemotherapy agents, targeted therapies, or immunotherapies. For instance, a small molecule gamma-secretase inhibitor, BMS-906024 (a related compound), sensitized NSCLC cell lines to paclitaxel (B517696) in preclinical studies, demonstrating synergy by targeting the paclitaxel-induced increase in NOTCH1 nih.gov. This compound itself exhibited synergistic activity with paclitaxel and other anti-cancer compounds against certain tumor types in preclinical models bioworld.com.
Rational combination strategies can also aim to mitigate the on-target toxicities associated with Notch inhibition, such as gastrointestinal toxicity unife.itmdpi.com. Preclinical studies exploring combinations that maintain efficacy while reducing toxicity are valuable. For example, in preclinical studies, the GSI PF-03084014 in combination with dexamethasone (B1670325) showed synergistic antileukemic effects while reversing the undesired gastrointestinal toxicity mdpi.com.
Preclinical exploration of combinations involves evaluating the efficacy of different drug combinations in cell lines, organoids, and xenograft models, assessing synergy, and investigating the underlying molecular mechanisms of enhanced activity or toxicity reduction.
Table 2: Examples of Preclinical Combination Strategies Explored with Notch Inhibitors
| Combination Partner(s) | Rationale | Preclinical Findings (Examples with Notch Inhibitors) |
| Anti-VEGF antibodies | Targeting angiogenesis and overcoming angiogenesis-related resistance. aacrjournals.org | Synergistic tumor growth inhibition observed with anti-DLL4 and anti-VEGF antibodies. aacrjournals.org |
| Paclitaxel | Synergistic targeting of Notch pathway induced by chemotherapy. bioworld.comnih.gov | Sensitization of NSCLC cells to paclitaxel by a GSI; synergistic activity observed with this compound and paclitaxel. bioworld.comnih.gov |
| Dexamethasone | Mitigating GSI-associated gastrointestinal toxicity. mdpi.com | Reversal of gastrointestinal toxicity and synergistic antileukemic effects observed with a GSI and dexamethasone. mdpi.com |
| Other Anti-cancer Compounds | Targeting parallel or compensatory pathways; enhancing overall efficacy. unife.itmdpi.combioworld.com | This compound showed synergistic activity with additional anti-cancer compounds. bioworld.com |
Future Directions in Bms 986115 Preclinical and Mechanistic Research
Further Elucidation of Off-Target Interactions in Preclinical Models
Gamma-secretase, the primary target of BMS-986115, has over 90 known substrates in addition to Notch receptors researchgate.netunife.it. Inhibition of these other substrates could contribute to both the observed toxicities and potentially uncharacterized therapeutic effects unife.it. Further preclinical studies are needed to comprehensively identify and characterize the off-target interactions of this compound. This involves using advanced biochemical and cell-based assays to assess the activity of this compound against a broader spectrum of gamma-secretase substrates and other potential off-targets. Understanding these interactions is critical for deciphering the mechanisms underlying dose-limiting toxicities, such as gastrointestinal toxicity and lymphoid depletion observed with GS inhibitors researchgate.netmdpi.com. Such studies could help differentiate on-target Notch inhibition effects from off-target effects, potentially leading to strategies to mitigate unwanted interactions while preserving antitumor activity.
Development of Advanced Preclinical Disease Models
While this compound has shown activity in established preclinical models like xenografts of T-ALL and breast carcinoma, the development and utilization of more physiologically relevant models are essential bioworld.com. Future research should focus on employing patient-derived xenograft (PDX) models that better reflect the heterogeneity and complexity of human tumors and their microenvironment sec.gov. Organoid models derived from patient tumors could also provide a valuable platform for assessing the efficacy and specificity of this compound in a more controlled, yet complex, 3D environment. unife.it Furthermore, developing and utilizing genetically engineered mouse models with specific Notch pathway alterations or in combination with other relevant genetic drivers found in human cancers could provide deeper insights into the context-dependent effects of Notch inhibition and potential resistance mechanisms. These advanced models can help identify predictive biomarkers and evaluate combination strategies more effectively.
Integrative Omics Approaches to Understand Pathway Crosstalk
The Notch signaling pathway engages in extensive crosstalk with numerous other oncogenic pathways, including WNT, Hedgehog, growth factor pathways, and those involving oncogenic kinases and transcription factors nih.govscispace.com. This crosstalk can influence tumor cell proliferation, survival, metastasis, and drug resistance nih.govnih.gov. Future preclinical research should leverage integrative omics approaches, such as genomics, transcriptomics, proteomics, and phosphoproteomics, to comprehensively understand how this compound affects these interacting pathways sec.govplos.org. By analyzing molecular changes in response to this compound treatment in preclinical models, researchers can identify key nodes of crosstalk, compensatory mechanisms, and potential resistance pathways. This information can inform the rational design of combination therapies aimed at simultaneously targeting Notch and other critical pathways to enhance efficacy and overcome resistance.
Exploration of Novel Therapeutic Indications based on Mechanistic Insights
The role of aberrant Notch signaling varies across different cancer types, acting as an oncogene in some and a tumor suppressor in others mdpi.comnih.govd-nb.info. Mechanistic studies into how this compound impacts Notch signaling and its downstream effects in various cellular contexts can reveal novel therapeutic indications beyond the initially explored solid tumors and hematological malignancies ncats.ionih.govinvivochem.cnsec.gov. For instance, understanding the specific Notch isoforms and downstream targets affected by this compound in different tumor microenvironments could highlight its potential in rare cancers or specific subsets of more common cancers where Notch plays a particularly critical role nih.gov. Preclinical investigation in models of these potentially responsive cancers, guided by mechanistic insights, is a key future direction.
Q & A
Basic: What is the molecular mechanism of BMS-986115 as a Notch pathway inhibitor?
Answer: this compound is an orally bioavailable gamma-secretase (GS) and pan-Notch inhibitor that blocks proteolytic cleavage of Notch receptors, preventing release of the Notch intracellular domain (NICD). This inhibits transcriptional activation of Notch-regulated genes (e.g., HES1, MYC), leading to apoptosis and suppression of tumor growth in Notch-dependent cancers. Methodologically, studies validate this mechanism using immunoblotting for NICD levels and qRT-PCR for downstream targets in cell lines and xenografts .
Basic: What preclinical models are used to evaluate this compound efficacy?
Answer: Common models include:
- In vitro: Notch-overexpressing cancer cell lines (e.g., T-ALL, triple-negative breast cancer) treated with this compound to assess IC₅₀ via MTT assays.
- In vivo: Xenograft models (e.g., murine desmoid tumors) dosed orally with this compound; tumor volume and NICD suppression are measured longitudinally.
- Pharmacodynamic markers: Plasma/tissue samples analyzed via ELISA or LC-MS/MS for drug exposure and Notch pathway biomarkers .
Advanced: How are phase I dose-escalation studies designed to optimize this compound dosing?
Answer: The phase I trial (NCT02381561) used a 3+3 design with cohorts receiving 10–200 mg daily. Key methodological considerations:
- Primary endpoints: Maximum tolerated dose (MTD), safety, and pharmacokinetics (PK).
- PK/PD modeling: Plasma samples collected at intervals (0–24 hrs) to calculate AUC, Cmax, and half-life.
- Dose-limiting toxicities (DLTs): Graded per CTCAE v4.0; MTD determined at 100 mg/day with manageable gastrointestinal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
